
3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the attached 2-methoxyethyl and diethylaminoethyl groups . The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-methoxyethyl and diethylaminoethyl groups would likely make the compound somewhat soluble in polar solvents . The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel heterocyclic compounds derived from complex chemical structures similar to the mentioned compound, showcasing their potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents. The exploration of these compounds' synthesis pathways also contributes to the broader field of medicinal chemistry, where novel therapeutic agents are continuously sought after to combat resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Anticancer Research
Further studies have focused on synthesizing and characterizing new compounds for their anticancer activities, particularly against breast cancer cell lines. The creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their evaluation against the MCF-7 cell line underscore the potential of such compounds in anticancer research. These findings highlight the importance of chemical synthesis in developing new therapeutic agents that could be effective in treating cancer (Gaber et al., 2021).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 2-(diethylamino)ethyl chloride followed by reaction with 2-methoxyethyl isothiocyanate.", "Starting Materials": [ "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "2-(diethylamino)ethyl chloride", "2-methoxyethyl isothiocyanate" ], "Reaction": [ "Step 1: 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with thionyl chloride to form 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to form 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the final product, 3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
| 422528-14-1 | |
Molekularformel |
C18H26N4O3S |
Molekulargewicht |
378.49 |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26) |
InChI-Schlüssel |
OAHYZAARESFKGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


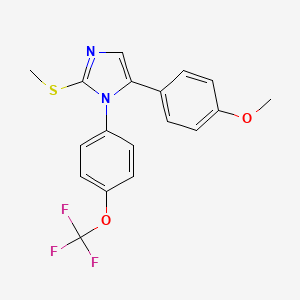
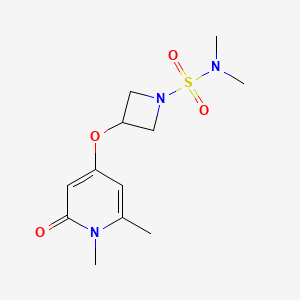
![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)
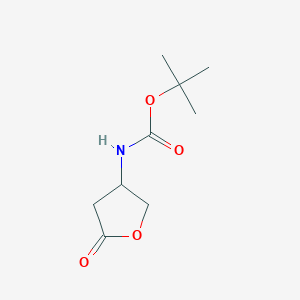
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
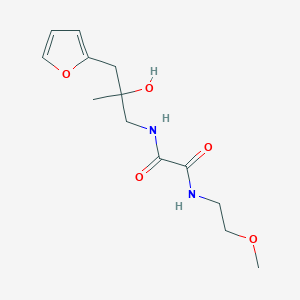

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
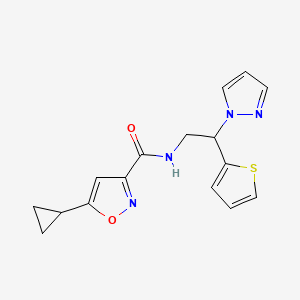
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
